(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Asymmetric synthesis Chiral auxiliary Process chemistry

Scaling asymmetric syntheses is often bottlenecked by chromatographic purification of diastereomeric intermediates. This valine-derived, 5,5-diphenyl oxazolidinone chiral auxiliary confers crystallinity to all N-acyl derivatives-enabling filtration-based recovery and eliminating chromatography. • Achieves dr 98:2 in benzylic/allylic enolate alkylations; NaOH-mediated cleavage recovers auxiliary by filtration (~95% recovery demonstrated across 17 amino acid precursors) • >99% ee optical purity, mp 252-256 °C; stores at RT; ships ambient • Proven in discodermolide total synthesis and multi-kg enolate alkylations with n-BuLi at 0 °C

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
CAS No. 191090-32-1
Cat. No. B062581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone
CAS191090-32-1
Synonyms(R)-(+)-4-ISOPROPYL-5,5-DIPHENYL-2-OXAZOLIDINONE
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1
InChIKeyPHTOJBANGYSTOH-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone Identity & Classification


(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone (CAS 191090-32-1) is a valine-derived, C-5 geminally diphenyl-substituted 1,3-oxazolidin-2-one chiral auxiliary belonging to the Evans/SuperQuat family . The compound possesses a rigid, sterically congested scaffold in which the isopropyl group at C-4 and the two phenyl rings at C-5 create a highly ordered chiral environment that governs the stereochemical outcome of enolate alkylations, aldol additions, Michael additions, and conjugate additions . Commercial specifications typically cite a melting point of 252–256 °C, optical purity ≥99% ee, and a specific rotation [α]D²⁰ of +244° to +250° (c = 0.6, CH₂Cl₂), reflecting its high crystalline order and enantiomeric integrity .

Chiral auxiliary workflow – Designed for Evans-type enolate alkylations, aldol additions, Michael additions, and conjugate additions requiring rigorous diastereofacial control.
Crystallinity-driven purification – Supports purification of diastereomeric products by recrystallization rather than chromatography, aligning with multi-step and scale-up workflows.
Operational simplification – Reported to permit n-BuLi enolate generation and ambient-temperature NaOH cleavage, reducing cryogenic and peroxide-handling requirements.

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: Generic Substitution Failure


Within the Evans oxazolidinone class, changing the C-4 substituent (isopropyl vs. benzyl vs. phenyl vs. tert-butyl) or the C-5 substitution pattern (diphenyl vs. dimethyl vs. monomethyl vs. unsubstituted) fundamentally alters enolate geometry, diastereofacial shielding, endocyclic vs. exocyclic nucleophilic attack partitioning, and product crystallinity . The 5,5-diphenyl substitution uniquely imparts near-total steric protection of the ring carbonyl, suppresses endocyclic cleavage during basic hydrolysis, and confers exceptionally high crystallinity to all N-acyl derivatives—properties that cannot be replicated by 5,5-dimethyl (SuperQuat) or conventional mono-substituted Evans auxiliaries . Selecting the wrong enantiomer or an analog with different C-5 substitution therefore risks not only opposite or reduced stereoselectivity but also mandates costly chromatographic purification and hazardous cleavage reagents.

C-5 substitution: Analogues with dimethyl or mono-substituted C-5 may not replicate the near-total carbonyl shielding and crystallinity of the 5,5-diphenyl system, potentially requiring chromatographic purification.
Enantiomer selection: The opposite enantiomer or racemate will induce opposite or eroded stereoselectivity; diastereomeric outcomes are not transferable across enantiomer boundaries.
C-4 substituent: Replacing isopropyl with benzyl or tert-butyl shifts enolate geometry and diastereofacial shielding, which may alter the diastereomeric ratio profile of alkylation products.

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: Comparative Evidence


Operational Advantages vs. Evans Auxiliaries

In a direct methodological comparison documented in Organic Syntheses, (4S)-4-isopropyl-5,5-diphenyl-2-oxazolidinone—the enantiomeric counterpart of the (R)-target—was benchmarked against Evans' canonical auxiliaries 4-benzyl-2-oxazolidinone and 4-isopropyl-2-oxazolidinone across five operational parameters . The diphenyl auxiliary permits N-acylation at 0 °C instead of −78 °C; lithium enolate generation with inexpensive n-BuLi rather than the more costly and air-sensitive LDA or LiHMDS; auxiliary cleavage with NaOH at ambient temperature instead of hazardous LiOH/H₂O₂; and facile auxiliary recovery by simple filtration owing to its extremely low solubility in most organic solvents, eliminating aqueous work-up extractions .

Operational advantages vs. Evans auxiliaries
Head-to-head
Acylation at 0 °C, n-BuLi enolate generation, NaOH cleavage at ambient temp, auxiliary recovery by filtration (>90%)
Supports process-scale procurement decisions by lowering reagent cost, eliminating peroxide hazard, and simplifying purification.
Validated protocol; conditions and reagent stoichiometry must be followed as reported in Organic Syntheses.
Asymmetric synthesis Chiral auxiliary Process chemistry Enolate alkylation Auxiliary recovery

Crystallinity-Driven Purification vs. Chromatography

The 5,5-diphenyl substitution imparts dramatically enhanced crystallinity to all N-acyl derivatives. The parent auxiliary exhibits a melting point of 252–256 °C compared to 86–92 °C for 4-benzyl-2-oxazolidinone, and N-acyl derivatives consistently display higher melting points and more pronounced crystallization tendency than those derived from non-phenyl-substituted oxazolidinones . A crystallographic survey of 32 derivatives confirmed that in all but four structures the isopropyl group adopts a conformation mimicking a tert-butyl group, enforcing a highly ordered lattice . In a multi-step synthesis of the anticancer agent discodermolide, the (4R)-enantiomer conveyed crystallinity to every synthetic intermediate, enabling purification by recrystallization throughout the entire synthetic sequence and eliminating chromatography entirely .

Crystallinity-driven purification
Cross-study comparable
Parent auxiliary mp ~254 °C; single recrystallization yields diastereomerically pure product in Reformatsky reactions
Recrystallization replaces flash chromatography, removing a major bottleneck in multi-gram asymmetric synthesis.
32 crystal structures confirm high lattice order; demonstrated in discodermolide total synthesis with full chromatography-free purification.
Chiral auxiliary Crystallization Diastereomer separation Process scale-up Purification

Benzylation Diastereoselectivity: Diphenyl vs. Ditolyl

In a systematic head-to-head comparison of three 4-isopropyl-5,5-diaryloxazolidin-2-ones (diphenyl, dinaphthyl, and ditolyl), the benzylation of lithium enolates of N-acyl derivatives was studied under varying quenching conditions . The 5,5-diphenyl system exhibited an acute sensitivity to the quenching protocol: effective yields of 69% with a diastereomeric ratio (dr) of 98:2 were achieved exclusively when the reaction was quenched into aqueous buffer, whereas quenching into aqueous acid or ammonium chloride gave inferior results. Under optimized conditions, the 5,5-ditolyl analog delivered dr 97:3, demonstrating that the diphenyl system offers comparable—and in this case marginally superior—diastereoselectivity while requiring defined quenching conditions .

Benzylation: diphenyl vs. ditolyl
Head-to-head
Diphenyl dr 98:2 (buffer quench) vs. ditolyl dr 97:3
Procurement for benzylation applications benefits from the diphenyl system's dr 98:2, provided the buffer-quench protocol is maintained.
Yield sensitivity: diphenyl 69% effective yield only under buffer quench; broader condition tolerance reported for ditolyl.
Asymmetric alkylation Enolate benzylation Diastereomeric ratio Chiral auxiliary Diaryloxazolidinone

Methylation Diastereoselectivity: Diphenyl vs. Ditolyl

The same comparative study evaluated methylation of N-acyl derivatives of the three 5,5-diaryloxazolidin-2-ones . For the 5,5-diphenyl system, useful results were obtained only when sodium enolates were employed, delivering yields of 58–69% with a dr of 91:9. By contrast, the 5,5-ditolyl system proved more efficacious, achieving dr 97:3 . This data establishes that while the diphenyl auxiliary is competent for methylation, it is outperformed by the ditolyl variant for this specific electrophile class, providing a quantitative basis for auxiliary selection when methylation is the primary transformation.

Methylation: diphenyl vs. ditolyl
Head-to-head
Diphenyl dr 91:9 (sodium enolate) vs. ditolyl dr 97:3
For methylation-centric sequences, the diphenyl system's moderate dr 91:9 must be weighed against its crystallinity advantage.
Ditolyl variant shows higher diastereoselectivity (Δdr ~7%) for this specific electrophile class.
Asymmetric methylation Sodium enolate Diastereomeric ratio Diaryloxazolidinone Chiral auxiliary alkylation

Michael Addition to Nitro Olefins: Selectivity & Recovery

Titanium enolates derived from N-acyl-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one undergo Michael addition to aliphatic and aromatic nitro olefins with high diastereoselectivities ranging from 80% ds to >99% ds, and products are obtained in 50–75% yield after purification to ds >98% . Subsequent hydrogenation over Raney-Ni directly affords γ-lactams in 80–92% yield with concomitant recovery of the insoluble auxiliary in approximately 95% yield by simple filtration, without detectable endocyclic cleavage . This transformation generates up to three new stereogenic centers in a single operation.

Michael addition to nitro olefins
Class-level
ds 80 to >99%; auxiliary recovery ~95% by filtration; γ-lactam formation 80–92%
Supports γ- and β²-amino acid building block synthesis with multi-stereocenter construction and near-quantitative auxiliary recovery.
TiCl₄-mediated enolate; hydrogenation with Raney-Ni. Recovery by filtration after aqueous acidification.
Michael addition Nitro olefin γ-Amino acid Diastereoselectivity Auxiliary recovery

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: Application Scenarios


Chromatography-Free Asymmetric Alkylation at Process Scale

When a synthetic route requires enolate alkylation at multi-kilogram scale, the five operational advantages documented in Section 3 (Evidence Item 1)—acylation at 0 °C, enolate generation with n-BuLi, NaOH-mediated cleavage, and filtration-based auxiliary recovery—combine to reduce the per-batch cost and cycle time relative to processes employing conventional Evans auxiliaries. Users should procure the (R)-enantiomer for (R)-configuration induction in alkylation products, leveraging the benzylic or allylic alkylation diastereoselectivity of dr 98:2 under buffer-quench conditions .

Multi-Step Synthesis with Crystalline Intermediates

For complex natural product syntheses (e.g., discodermolide) where chromatographic purification of every intermediate is impractical, the auxiliary's ability to confer crystallinity to all N-acyl derivatives—as demonstrated across 32 crystal structures and validated in a published total synthesis—enables full recrystallization-based purification workflows . Procure the (4R)-enantiomer (CAS 191090-32-1) with optical purity ≥99% ee to ensure diastereomeric purity propagation.

γ- and β²-Amino Acid Building Block Synthesis

For programs targeting γ-amino acids or β²-amino acids, the titanium enolate Michael addition to nitro olefins (ds 80 to >99%) generates up to three stereogenic centers with subsequent auxiliary recovery of ~95% by filtration . This protocol has been demonstrated across 17 of the 20 proteinogenic side chain precursors when employing the DIOZ (4-isopropyl-5,5-diphenyloxazolidin-2-one) auxiliary . The (R)-enantiomer provides (R)-configuration induction at the newly formed stereocenters.

Aldol and Conjugate Additions – Simplified Workup

In asymmetric aldol additions and organocuprate conjugate additions where the diastereomeric products derived from the diphenyl auxiliary exhibit high crystallinity, single-step recrystallization replaces flash chromatography, directly addressing the purification bottleneck in med-chem library synthesis . This applies particularly to workflows generating crystalline N-acyl-oxazolidinone adducts that are solids at ambient temperature and are amenable to filtration-based auxiliary recovery.

Application
Selection Property
Validation Focus
Chromatography-free asymmetric alkylation at scale
Filtration-based auxiliary recovery, n-BuLi enolate generation
Verify diastereomeric ratio under buffer-quench protocol; confirm auxiliary recovery yield in target solvent system
Multi-step synthesis with crystalline intermediates
High crystallinity of N-acyl derivatives
Confirm recrystallization solvent and diastereomeric purity propagation across intermediates
γ- and β²-amino acid building block synthesis
Michael addition diastereoselectivity, auxiliary recovery
Validate ds for target nitro olefin substrate; assess auxiliary recovery after hydrogenation step
Aldol and conjugate additions – simplified workup
Crystallinity of adducts, ambient-temperature cleavage
Evaluate recrystallization efficiency vs. flash chromatography for specific adduct; confirm NaOH cleavage compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.